5-(1-((2-氟苯基)磺酰基)-4-苯基吡咯烷-3-基)-3-甲基-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule “5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrrolidin ring, a phenyl ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyrrolidin, phenyl, and oxadiazole groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, suggesting that this compound could undergo substitution reactions . The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .科学研究应用
- Vonoprazan fumarate is a novel proton pump inhibitor (PPI) . It competitively inhibits the proton pump (H⁺, K⁺–ATPase), effectively reducing gastric acid secretion. Unlike traditional PPIs, Vonoprazan demonstrates potent and sustained acid suppression, making it a promising therapeutic option for gastroesophageal reflux disease (GERD) and peptic ulcers .
- Vonoprazan acts as a potassium competitive acid blocker (P–CAB) . By selectively targeting the K⁺ binding site on the proton pump, it prevents acid production. This mechanism offers advantages over conventional PPIs, including faster onset of action and prolonged duration of effect .
- Research has explored Vonoprazan’s efficacy in eradicating Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Studies suggest that Vonoprazan-based regimens may improve eradication rates compared to standard triple therapy .
- Vonoprazan exhibits cytoprotective effects on gastric mucosa. It enhances mucosal defense mechanisms, potentially reducing the risk of ulcer formation. Researchers have investigated its use in preventing stress-related mucosal damage in critically ill patients .
- Vonoprazan’s unique pharmacokinetics, including minimal interactions with cytochrome P450 enzymes, make it an attractive choice for patients on multiple medications. Researchers have studied its safety profile, especially in comparison to other PPIs .
- Beyond clinical use, Vonoprazan’s sulfonyl fluoride moiety has sparked interest in synthetic chemistry. Sulfonyl fluorides are valuable intermediates for constructing complex molecules. Researchers explore their applications in drug synthesis, chemical biology, and materials science .
Proton Pump Inhibition (PPI) and Acid Blockade
Potassium Competitive Acid Blocker (P–CAB)
Helicobacter pylori Eradication
Gastric Mucosal Protection
Drug–Drug Interactions and Safety Profiles
Synthetic Applications and Chemical Biology
作用机制
安全和危害
未来方向
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry or materials science .
属性
IUPAC Name |
5-[1-(2-fluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-21-19(26-22-13)16-12-23(11-15(16)14-7-3-2-4-8-14)27(24,25)18-10-6-5-9-17(18)20/h2-10,15-16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHSPZFIDTYQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。